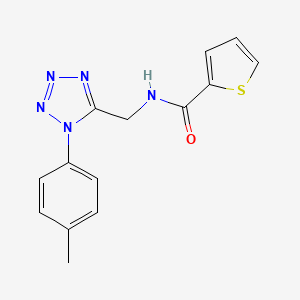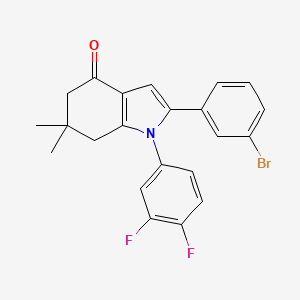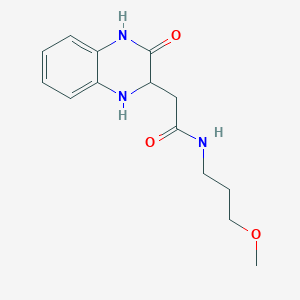
N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring, and a methoxypropyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinoxaline derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Attachment of the Methoxypropyl Group: The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction parameters and higher yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoxaline core, converting the oxo group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides.
科学研究应用
N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
相似化合物的比较
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline or 2-phenylquinoxaline.
Acetamide Derivatives: Compounds such as N-phenylacetamide or N-(2-hydroxyethyl)acetamide.
Comparison:
Uniqueness: N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to the presence of both a quinoxaline core and a methoxypropyl group, which confer specific chemical and biological properties.
Differences: Compared to other quinoxaline derivatives, this compound may exhibit different reactivity and biological activity due to the additional functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(3-methoxypropyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-8-4-7-15-13(18)9-12-14(19)17-11-6-3-2-5-10(11)16-12/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVVPLQUOVWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
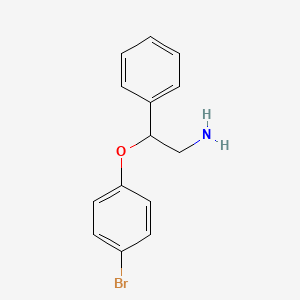
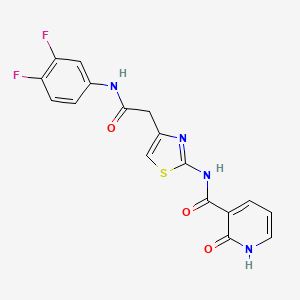
![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)
![(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione](/img/structure/B2690411.png)
![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)
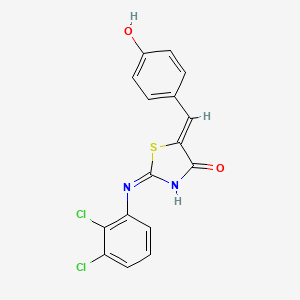
![N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide](/img/structure/B2690414.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)
![3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2690418.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2690419.png)
